Cas no 442689-72-7 (BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)-)

BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)- 化学的及び物理的性質
名前と識別子
-
- BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)-
- MFCD09901294
- AKOS006310835
- 1-chloro-3-(2-isothiocyanatoethyl)benzene
- SCHEMBL4701003
- 442689-72-7
- 2-(3-Chlorophenyl)ethylisothiocyanate; 97%
- (3-Chloroophenyl)ethylisothiocyanate
- 2-(3-CHLOROPHENYL)ETHYLISOTHIOCYANATE
-
- MDL: MFCD09901294
- インチ: InChI=1S/C9H8ClNS/c10-9-3-1-2-8(6-9)4-5-11-7-12/h1-3,6H,4-5H2
- InChIKey: UWOJLNPTNAQPSQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)Cl)CCN=C=S
計算された属性
- せいみつぶんしりょう: 197.0065981Da
- どういたいしつりょう: 197.0065981Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 44.5Ų
BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB261134-5 g |
2-(3-Chlorophenyl)ethylisothiocyanate; 97% |
442689-72-7 | 5 g |
€202.10 | 2023-07-20 | ||
abcr | AB261134-10 g |
2-(3-Chlorophenyl)ethylisothiocyanate; 97% |
442689-72-7 | 10 g |
€312.70 | 2023-07-20 | ||
abcr | AB261134-10g |
2-(3-Chlorophenyl)ethylisothiocyanate, 97%; . |
442689-72-7 | 97% | 10g |
€312.70 | 2025-02-19 | |
abcr | AB261134-2 g |
2-(3-Chlorophenyl)ethylisothiocyanate; 97% |
442689-72-7 | 2 g |
€127.80 | 2023-07-20 | ||
abcr | AB261134-5g |
2-(3-Chlorophenyl)ethylisothiocyanate, 97%; . |
442689-72-7 | 97% | 5g |
€202.10 | 2025-02-19 | |
abcr | AB261134-2g |
2-(3-Chlorophenyl)ethylisothiocyanate, 97%; . |
442689-72-7 | 97% | 2g |
€127.80 | 2025-02-19 |
BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)- 関連文献
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BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)-に関する追加情報
Introduction to CAS No. 442689-72-7: Benzene, 1-Chloro-3-(2-isothiocyanatoethyl)
Benzene, 1-chloro-3-(2-isothiocyanatoethyl) is a compound with the CAS number 442689-72-7, which is a derivative of benzene with specific substituents that confer unique chemical properties. This compound has been studied in various fields, including organic chemistry and materials science, due to its potential applications in synthesizing advanced materials and pharmaceuticals. The structure of this compound consists of a benzene ring with a chlorine atom at position 1 and a 2-isothiocyanatoethyl group at position 3. This arrangement creates a molecule with both electron-withdrawing and electron-donating groups, which can influence its reactivity and stability.
The synthesis of Benzene, 1-chloro-3-(2-isothiocyanatoethyl) involves multi-step organic reactions, often starting from benzene derivatives and incorporating the desired substituents through substitution or addition reactions. Recent studies have explored the use of catalytic methods to improve the efficiency and selectivity of these reactions. For instance, researchers have employed transition metal catalysts to facilitate the coupling of isothiocyanate groups with aromatic rings under mild conditions. These advancements have not only enhanced the yield of the compound but also opened new avenues for its application in material science.
One of the most promising applications of Benzene, 1-chloro-3-(2-isothiocyanatoethyl) lies in its use as a precursor for synthesizing advanced polymers and coatings. The isothiocyanato group is known for its ability to undergo polymerization under specific conditions, leading to materials with unique mechanical and thermal properties. Recent research has demonstrated that incorporating this compound into polymer matrices can significantly improve their resistance to environmental factors such as UV radiation and temperature fluctuations.
Moreover, Benzene, 1-chloro-3-(2-isothiocyanatoethyl) has shown potential in the field of drug delivery systems. The chlorine atom at position 1 can act as a reactive site for attaching bioactive molecules or targeting ligands, making it a versatile platform for designing drug carriers. Studies have explored its use in conjugating with therapeutic agents to enhance drug stability and bioavailability. These findings highlight the compound's role in advancing personalized medicine and targeted therapy.
In terms of environmental impact, recent studies have focused on the degradation pathways of Benzene, 1-chloro-3-(2-isothiocyanatoethyl) under various conditions. Researchers have found that the compound can undergo hydrolysis in aqueous environments, leading to the formation of less toxic byproducts. This information is crucial for assessing its environmental safety and developing strategies for waste management in industrial settings.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize Benzene, 1-chloro-3-(2-isothiocyanatoethyl) at a molecular level. These methods provide insights into the compound's structure, purity, and stability under different conditions. Advanced computational models have also been used to predict its reactivity and interaction with other molecules, further enhancing our understanding of its chemical behavior.
In conclusion, Benzene, 1-chloro-3-(2-isothiocyanatoethyl) (CAS No. 442689-72-7) is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a building block for advanced materials and pharmaceuticals while offering opportunities for innovative research in green chemistry and sustainable manufacturing. As ongoing studies continue to uncover new properties and applications of this compound, it remains an important focus area for both academic and industrial researchers.
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